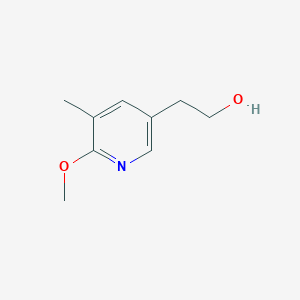
Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted aromatic ring and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate can be achieved through several methods. One common approach involves the esterification of (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoic acid.
Reduction: Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenol.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The fluoro-substituted aromatic ring can also participate in various binding interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate
- Propyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate
- Butyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate
Uniqueness
Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate is unique due to its specific ester group and the presence of a fluoro-substituted aromatic ring. These structural features confer distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
852181-16-9 |
|---|---|
Molekularformel |
C11H11FO2 |
Molekulargewicht |
194.20 g/mol |
IUPAC-Name |
methyl (E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11FO2/c1-8-3-4-9(10(12)7-8)5-6-11(13)14-2/h3-7H,1-2H3/b6-5+ |
InChI-Schlüssel |
WMFYTPZJSDCFKG-AATRIKPKSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)OC)F |
Kanonische SMILES |
CC1=CC(=C(C=C1)C=CC(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide](/img/structure/B13619033.png)
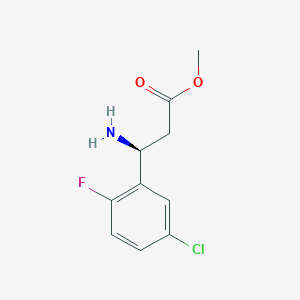


![2-[4-(Trifluoromethoxy)phenyl]propanal](/img/structure/B13619046.png)

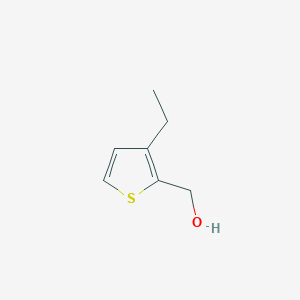

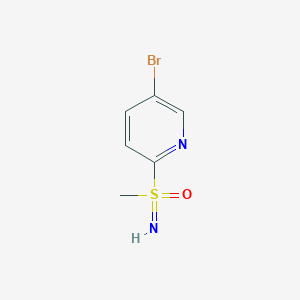
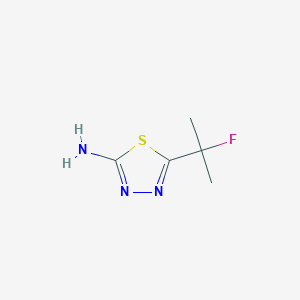
![7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylicacid](/img/structure/B13619093.png)

![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13619116.png)
